molecular formula C18H18FN5O2 B13479903 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole

Cat. No.: B13479903
M. Wt: 355.4 g/mol
InChI Key: CCAKXINZMUZYCU-UHFFFAOYSA-N
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Description

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features a piperazine ring substituted with a fluorophenyl group and a nitroindazole moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C18H18FN5O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-nitroindazole

InChI

InChI=1S/C18H18FN5O2/c19-15-1-3-16(4-2-15)22-9-7-21(8-10-22)13-23-18-6-5-17(24(25)26)11-14(18)12-20-23/h1-6,11-12H,7-10,13H2

InChI Key

CCAKXINZMUZYCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole can be compared with other indazole derivatives and piperazine-containing compounds:

The uniqueness of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Biological Activity

The compound 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole is a derivative of the 5-nitroindazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C16H19FN4O2C_{16}H_{19}FN_{4}O_{2}, characterized by a piperazine ring and a nitro group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

These values suggest that the compound exhibits bactericidal properties, inhibiting protein synthesis and disrupting nucleic acid production pathways .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida species. The antifungal efficacy was assessed using the following parameters:

Fungal Strain MIC (μg/mL)
Candida albicans106.91 - 208.59

The mechanism of action appears to involve inhibition of biofilm formation, which is crucial for the pathogenicity of Candida species .

Cytotoxicity

Cytotoxic effects were evaluated in various cell lines, including cancer cells. The results indicated that while some derivatives displayed moderate cytotoxicity at higher concentrations (100 μg/mL), they exhibited reduced toxicity at lower doses, suggesting a potential therapeutic window for use in cancer treatment .

Case Studies

A notable study focused on the antichagasic activity of related nitroindazole derivatives, which showed promising results against Trypanosoma cruzi at concentrations as low as 10 μg/mL. This highlights the potential for developing new treatments for Chagas disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Research indicates that modifications to the piperazine ring and nitro group can significantly influence biological activity. For instance, variations in substituents on the piperazine ring have been linked to enhanced antimicrobial potency .

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